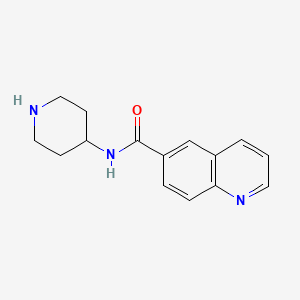

N-piperidin-4-ylquinoline-6-carboxamide

Description

N-Piperidin-4-ylquinoline-6-carboxamide is a synthetic organic compound featuring a quinoline scaffold substituted at the 6-position with a carboxamide group linked to a piperidine ring. This structural motif is common in medicinal chemistry, particularly in compounds targeting neurological or oncological pathways. These analogs share key pharmacophoric elements, such as the piperidine moiety (known for enhancing bioavailability and target binding) and carboxamide groups (which improve solubility and hydrogen-bonding interactions) .

Properties

IUPAC Name |

N-piperidin-4-ylquinoline-6-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O/c19-15(18-13-5-8-16-9-6-13)12-3-4-14-11(10-12)2-1-7-17-14/h1-4,7,10,13,16H,5-6,8-9H2,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITAHTOUIQCBHSG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1NC(=O)C2=CC3=C(C=C2)N=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Properties of Selected Analogs

Key Observations:

Heterocyclic Diversity :

- The pyrimidine-based analogs (CAS 1281185-16-7 and 1316221-74-5) prioritize interactions with nucleotide-binding domains, as seen in kinase or receptor antagonists .

- The pyridine-linked compound (CAS 110105-99-2) is simpler in structure, suggesting applications in central nervous system (CNS) targets due to pyridine’s blood-brain barrier permeability .

- The purine derivative (CAS 1574308-74-9) likely targets ATP-binding sites in enzymes, a common strategy in oncology .

Synthetic Feasibility :

- Piperidylcarboxamide 4 was synthesized with a 73% yield using hexane/ether (10:1) as solvent, demonstrating efficient scalability .

Pharmacological Implications :

- Analogous compounds (e.g., CAS 110105-99-2) are intermediates in drugs modulating GABA and NMDA receptors, aligning with the piperidine-carboxamide’s role in neuroactive agents .

Preparation Methods

Friedländer Annulation

The Friedländer reaction, which condenses 2-aminobenzaldehyde derivatives with ketones, is a classical route to quinolines. For N-piperidin-4-ylquinoline-6-carboxamide, a modified approach using 2-amino-5-nitrobenzaldehyde and ethyl acetoacetate could yield 6-nitroquinoline, followed by reduction to the amine.

Reaction Conditions

Skraup Synthesis

This method employs glycerol, sulfuric acid, and aniline derivatives. For the 6-carboxamide substituent, a pre-functionalized aniline (e.g., 4-aminobenzamide) could be used.

Limitations

-

Harsh conditions may degrade sensitive functional groups.

-

Requires post-synthetic modifications to install the piperidine moiety.

Introduction of the Piperidin-4-yl Group

Piperidine incorporation typically occurs via nucleophilic substitution or reductive amination.

Buchwald-Hartwig Amination

A palladium-catalyzed coupling between a halogenated quinoline (e.g., 6-bromoquinoline) and piperidin-4-amine enables direct installation of the piperidine moiety.

Optimized Parameters

Reductive Amination

Condensing quinoline-6-carbaldehyde with piperidin-4-amine in the presence of NaBH₃CN or H₂/Pd-C offers an alternative route.

Advantages

Amide Bond Formation

The final step involves coupling quinoline-6-carboxylic acid with piperidin-4-amine.

Carbodiimide-Mediated Coupling

Using EDCI/HOBt or DCC/DMAP promotes amide formation between acid and amine precursors.

Typical Protocol

-

Activate quinoline-6-carboxylic acid with EDCI (1.2 equiv) and HOBt (1.1 equiv) in DMF.

-

Add piperidin-4-amine (1.0 equiv) and stir at 25°C for 12 h.

Mixed Anhydride Method

Employing chloroformates (e.g., isobutyl chloroformate) generates a reactive intermediate for amidation.

Conditions

Purification and Characterization

Crystallization Techniques

The hemisuccinate salt form (as in) improves crystallinity.

Procedure

-

Dissolve crude product in hot ethanol.

-

Add succinic acid (0.5 equiv).

-

Cool to 4°C for 12 h.

Spectroscopic Data

Key characterization markers for the final compound:

-

¹H NMR (DMSO-d₆) : δ 8.9 (s, 1H, quinoline H-2), 8.3 (d, 1H, H-5), 7.8 (d, 1H, H-7), 4.1 (m, 1H, piperidine H-4), 3.0–2.8 (m, 4H, piperidine H-2,6).

-

IR (KBr) : 1650 cm⁻¹ (amide C=O), 1550 cm⁻¹ (quinoline C=N).

Industrial-Scale Considerations

Q & A

Synthesizing and characterizing analogs for SAR studies :

- Parallel synthesis : Use combinatorial chemistry to generate analogs with systematic substitutions (e.g., halogenation at the quinoline 3-position) .

- Thermogravimetric analysis (TGA) : Assess thermal stability to prioritize analogs for in vivo testing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.